molecular formula C11H20N2O2 B2425594 tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate CAS No. 1247126-54-0

tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate

Cat. No.: B2425594
CAS No.: 1247126-54-0
M. Wt: 212.293
InChI Key: YKEWOOAZAFRMEX-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound features a tert-butyl group, a cyanoethyl group, and a propan-2-yl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanoethyl bromide and isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran, are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a protecting group for amines in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes.

Medicine

In medicine, carbamate derivatives are often explored for their potential therapeutic properties, including as potential drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The cyano group can also participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
  • Tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate
  • Tert-butyl N-(2-cyanoethyl)-N-(propan-1-yl)carbamate

Uniqueness

Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of the tert-butyl group provides steric hindrance, while the cyanoethyl group offers a site for further chemical modifications.

Properties

IUPAC Name

tert-butyl N-(2-cyanoethyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEWOOAZAFRMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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